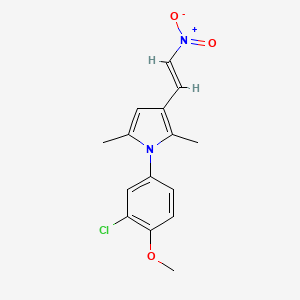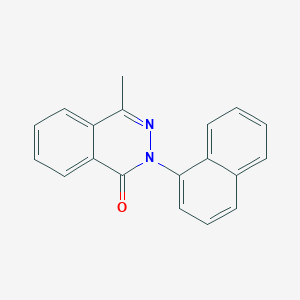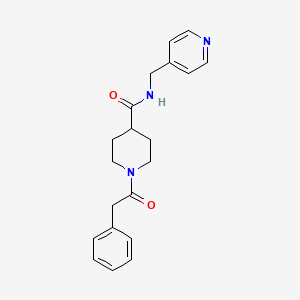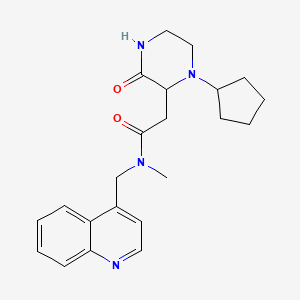![molecular formula C18H26N2O B5642369 N-cyclopentyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5642369.png)
N-cyclopentyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, such as "N-cyclopentyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea," often involves multistep chemical processes including nucleophilic and electrophilic substitution reactions, and oxidation. A notable example includes the synthesis of similar compounds through intramolecular sequential vicinal diamination of alkynes with isocyanates, using silver(I) catalysts for activating the alkynes and forming fused cyclic urea derivatives (Rajesh et al., 2017).
Molecular Structure Analysis
The molecular structure of urea derivatives is often elucidated using techniques such as single-crystal X-ray diffraction and optimized through Density Functional Theory (DFT). This approach provides insights into the compound's structural features and physicochemical properties, including frontier molecular orbitals (Wen-Fang Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including intramolecular cyclization and oxidation, leading to the formation of different products depending on the conditions. These reactions are characterized by their mechanisms, involving intermediates and the formation of complex structures (Dzurila et al., 1991).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. Detailed spectroscopic analysis, including IR, Raman, NMR, and crystallographic studies, reveals the compound's conformational preferences and intermolecular interactions (Iriepa et al., 1997).
Chemical Properties Analysis
The chemical properties of "N-cyclopentyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea" and related compounds, such as reactivity, stability, and interaction with other chemicals, can be inferred from studies on similar urea derivatives. These properties are crucial for understanding the compound's behavior in various chemical environments and potential applications (Kalinina et al., 2014).
Propiedades
IUPAC Name |
1-cyclopentyl-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13(2)14-8-7-9-15(12-14)18(3,4)20-17(21)19-16-10-5-6-11-16/h7-9,12,16H,1,5-6,10-11H2,2-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZLBOODRUUTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-ethylisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5642287.png)
![2,3-dimethyl-6-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5642291.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5642297.png)




![3-[(dimethylamino)methyl]-8-ethyl-2-methyl-4-quinolinol](/img/structure/B5642341.png)
![(4-{1-[(1-isopropyl-4-piperidinyl)carbonyl]-2-pyrrolidinyl}benzyl)dimethylamine](/img/structure/B5642347.png)
![9-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5642348.png)
![8-ethyl-3,3-dimethyl-6-(4-methyl-1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5642359.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5642378.png)

